N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
Properties
Molecular Formula |
C17H19ClN2O3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-3-4-15(21)14(11-13)19-16(22)12-17(5-9-23-10-6-17)20-7-1-2-8-20/h1-4,7-8,11,21H,5-6,9-10,12H2,(H,19,22) |
InChI Key |
MNWYPUSMWGAVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=C(C=CC(=C2)Cl)O)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzene, 1H-pyrrole, and tetrahydro-2H-pyran derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and hydroxy groups.
Cyclization: reactions to form the pyran and pyrrole rings.
Amidation: reactions to link the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in a different halogenated compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:
*Estimated based on structural analogs.
Key Observations
Heterocyclic Diversity: The target compound’s tetrahydro-2H-pyran core distinguishes it from analogs featuring triazole (e.g., ), thiazolone (), or quinoline () scaffolds. These heterocycles influence solubility, metabolic stability, and binding affinity.
Substituent Effects: The 5-chloro-2-hydroxyphenyl group may enhance electrophilic interactions compared to the 4-nitrophenyl group in or 2-ethoxyphenyl in . Chlorine and hydroxyl groups often improve lipophilicity and target engagement .
Biological Activity :
- While direct biological data for the target compound are absent, structurally related compounds exhibit diverse activities:
- Triazole-pyrrole derivatives () are hypothesized to interact with kinases or GPCRs based on molecular docking predictions .
- Quinoline-piperidine acetamides () demonstrate anticancer activity in preliminary assays, attributed to their DNA intercalation or topoisomerase inhibition.
Synthetic Accessibility :
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, with the CAS number 1630872-72-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₉ClN₂O₃
- Molecular Weight : 334.8 g/mol
- Structural Characteristics : The compound features a chloro-substituted phenol moiety and a pyrrolidine derivative, which may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing the pyrrolidine structure have shown efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity, which is crucial for viral replication . Although specific data on the compound is limited, its structural analogs suggest a potential for similar antiviral mechanisms.
Anticancer Activity
Studies have demonstrated that compounds featuring the 5-chloro-2-hydroxyphenyl group possess significant cytotoxic effects against various cancer cell lines. For example, thiazole and pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 protein interactions . The specific IC50 values for related compounds indicate promising anticancer activity, suggesting that this compound may similarly affect cancer cell viability.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit key enzymes involved in viral replication, such as RNA polymerases.
- Induction of Apoptosis : The presence of specific functional groups can enhance the ability of these compounds to interact with apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives related to this compound have demonstrated antioxidant properties, which may contribute to their overall therapeutic effects .
Case Studies and Research Findings
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, 25°C, 12h | 68 | ≥95% |
| Pyrrole Cyclization | K₂CO₃, DMF, 80°C, 6h | 52 | 90% |
| Final Purification | Column chromatography (SiO₂, EtOAc/Hex) | 85 | 99% |
How can computational methods predict the biological activity and target interactions of this compound?
Advanced Research Question
- PASS Program : Predicts biological activity spectra (e.g., antimicrobial, kinase inhibition) by comparing structural motifs to known bioactive compounds .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., kinases, GPCRs). Key parameters:
- Grid Box Size : Encompass active sites (e.g., ATP-binding pocket for kinases).
- Scoring Functions : Evaluate binding affinity (ΔG) and pose validation via RMSD clustering .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets .
What spectroscopic and analytical techniques are critical for structural validation?
Basic Research Question
- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrole NH at δ 10.2 ppm) and carbon backbone .
- HRMS : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₁₇H₁₈ClN₂O₃: 333.1004) .
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolve stereochemistry and hydrogen-bonding networks .
How can Design of Experiments (DoE) optimize synthesis scalability and yield?
Advanced Research Question
- Factors : Temperature, catalyst loading, solvent polarity, reaction time.
- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design .
Example Optimization Workflow :
Screening : Use Plackett-Burman design to prioritize significant factors.
Refinement : Apply Box-Behnken design to model non-linear relationships.
Validation : Confirm predicted yields (±5% error margin) in triplicate runs .
How to resolve contradictory data in spectral analysis or bioassay results?
Advanced Research Question
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated spectra) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) affecting bioactivity .
- Dose-Response Reassessment : Repeat assays with purified batches to rule out adjuvant effects .
What strategies elucidate structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary pyrrole substitution) .
- Bioactivity Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains).
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Q. Table 2: SAR of Key Analogs
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | None | 2.1 | Kinase X |
| Cl → F | Halogen swap | 5.8 | Kinase X |
| Pyrrole → Pyrazole | Heterocycle replacement | 0.9 | Kinase Y |
What are the key challenges in scaling up the synthesis for preclinical studies?
Basic Research Question
- Intermediate Stability : Tetrahydropyran intermediates may hydrolyze under prolonged storage; use anhydrous conditions and inert atmospheres .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for cost-effective scale-up .
How to design mechanistic studies for target engagement and off-target effects?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA-Seq : Identify differentially expressed genes post-treatment to map signaling pathways .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
